1-(4-butoxybenzyl)-4-piperidinol
Description
1-(4-Butoxybenzyl)-4-piperidinol is a synthetic organic compound featuring a 4-piperidinol core substituted with a 4-butoxybenzyl group at the nitrogen atom. The 4-piperidinol scaffold is known for its versatility in drug design due to its ability to interact with diverse biological targets, including neurotransmitter receptors and ion channels . The butoxybenzyl moiety may enhance lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability .
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-3-12-19-16-6-4-14(5-7-16)13-17-10-8-15(18)9-11-17/h4-7,15,18H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKFSZMIISTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Phencyclidine Derivatives
- 1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol (Compound II) and 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol (Compound III): Structural Differences: The cyclohexyl-phenyl substituent distinguishes these from 1-(4-butoxybenzyl)-4-piperidinol. Pharmacological Activity: Both compounds exhibit analgesic effects in rat tail immersion tests, with Compound III showing superior potency due to the electron-donating methoxy group enhancing receptor interactions . Key Data:
Sulfonylated Piperidinols
- 1-(Phenylsulfonyl)-4-piperidinol (Compound 28): Synthesis: Prepared via reaction of 4-piperidinol with ClSO₂Ph and Et₃N in CH₂Cl₂, yielding 44% isolated product . Applications: Used as an intermediate in radical chemistry; the sulfonyl group enhances electrophilicity, contrasting with the butoxybenzyl group’s lipophilic character.
Pharmacokinetic and Metabolic Comparisons
- Penfluridol (1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol): Half-Life: Exceptionally long terminal plasma t₁/₂ in humans (199 hours) due to extensive tissue distribution and slow clearance . Metabolism: Oxidative N-dealkylation and β-oxidation are major pathways. The butoxybenzyl group in this compound may undergo similar oxidative cleavage, but its bulky structure could delay metabolism .
- 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol (NNC05-2090): Activity: Acts as a betaine/GABA transporter inhibitor, demonstrating antiallodynic effects . Divergence: Unlike this compound, this compound’s methoxyphenyl and carbazole groups target neurotransmitter reuptake systems, highlighting substituent-dependent biological targeting .
Research Priorities :
- Activity Screening : Evaluate analgesic, anticonvulsant, and receptor-binding profiles.
- ADME Studies : Assess absorption, distribution, and elimination kinetics, particularly in comparison to penfluridol .
- Safety Testing : Address gaps in acute and chronic toxicity data.
This compound’s unique structure positions it as a promising candidate for further development in neurology and pain management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
